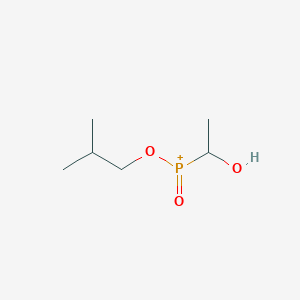
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a hydroxyethyl group, a methylpropoxy group, and an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium typically involves the reaction of appropriate phosphine precursors with hydroxyethyl and methylpropoxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl or methylpropoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mecanismo De Acción
The mechanism of action of (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium include:
- (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- (1-Hydroxyethyl)(2-ethoxyethoxy)oxophosphanium
- (1-Hydroxyethyl)(2-propoxyethoxy)oxophosphanium
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .
Propiedades
Número CAS |
88647-72-7 |
|---|---|
Fórmula molecular |
C6H14O3P+ |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
1-hydroxyethyl-(2-methylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H14O3P/c1-5(2)4-9-10(8)6(3)7/h5-7H,4H2,1-3H3/q+1 |
Clave InChI |
MULIHDFBEQCULN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CO[P+](=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


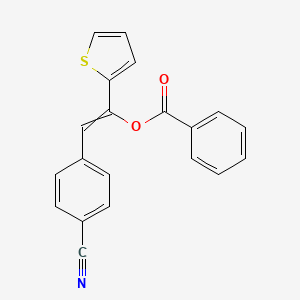
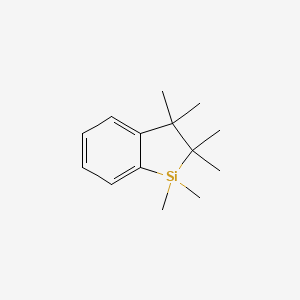
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

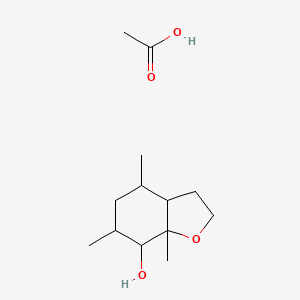
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
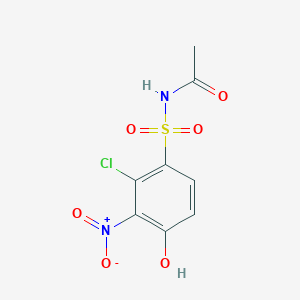
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
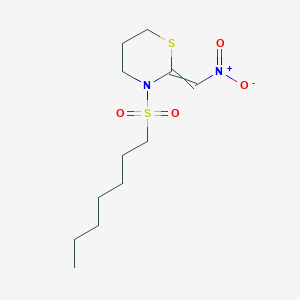
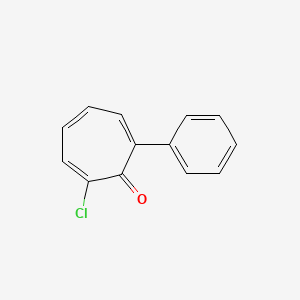
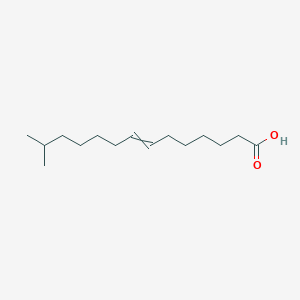
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
